molecular formula C24H24Cl2N6 B2536697 4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 612524-12-6

4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B2536697
CAS No.: 612524-12-6
M. Wt: 467.4
InChI Key: GXWPYWOMCCRBBO-UHFFFAOYSA-N
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Description

4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C24H24Cl2N6 and its molecular weight is 467.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Binding Assays

The compound's synthesis and its analogs have been explored for receptor binding assays, focusing on their potential as ligands for various receptors. For instance, studies have synthesized related compounds to investigate their affinity towards dopamine receptors, highlighting their potential role in neurological research and drug discovery (Li Guca, 2014).

Antiviral and Antibacterial Applications

Pyrazolo[3,4-d]pyrimidine derivatives have shown significant promise in antiviral and antibacterial applications. Their synthesis and evaluation against various pathogens underscore their potential in creating new treatments for infectious diseases. Notably, some derivatives have demonstrated high activity against enteroviruses and coxsackieviruses, suggesting a specific utility in combating these infections (J. Chern et al., 2004).

Interaction with Plasma Proteins

Research into how these compounds interact with plasma proteins, such as bovine serum albumin (BSA), provides insights into their pharmacokinetic properties. Studies have shown that such interactions involve static quenching processes and can induce conformational changes in the protein, which is critical for understanding their behavior in biological systems (Ling-Ling He et al., 2020).

Novel Synthetic Routes and Chemical Structures

Innovative synthetic methodologies have been developed for creating pyrazolo[3,4-d]pyrimidine derivatives, leading to a wide array of novel chemical structures with potential biological activities. These studies not only expand the chemical space of this compound class but also provide a foundation for further pharmacological exploration (Ahmed E. M. Mekky et al., 2021).

Potential in Neuroinflammation Imaging

Advances in positron emission tomography (PET) imaging have led to the development of pyrazolo[3,4-d]pyrimidine derivatives as potential PET agents for imaging IRAK4 enzyme in neuroinflammation. This application underscores the versatility of these compounds in diagnostic as well as therapeutic contexts (Xiaohong Wang et al., 2018).

Properties

IUPAC Name

4-[4-[(3,4-dichlorophenyl)methyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24Cl2N6/c1-17-2-4-18(5-3-17)15-32-24-20(13-29-32)23(27-16-28-24)31-10-8-30(9-11-31)14-19-6-7-21(25)22(26)12-19/h2-7,12-13,16H,8-11,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWPYWOMCCRBBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24Cl2N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.